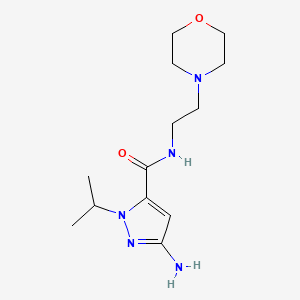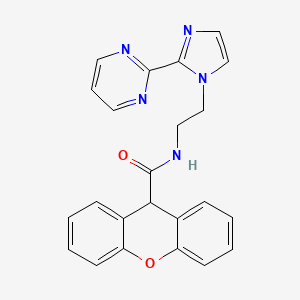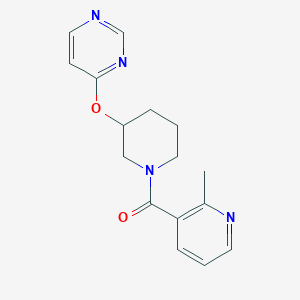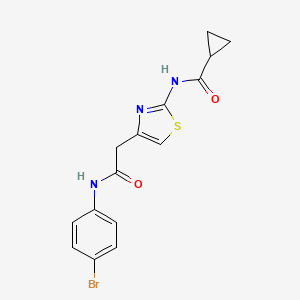
3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide (AMPP) is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of several key enzymes and proteins, making it a promising candidate for the treatment of a variety of diseases.
作用机制
3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide works by inhibiting the activity of several key enzymes and proteins, including the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival. By inhibiting this pathway, 3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide can induce apoptosis and inhibit tumor growth. 3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide also inhibits the activity of several other proteins, including the NF-κB pathway, which is involved in inflammation, and the JAK/STAT pathway, which is involved in immune response.
Biochemical and Physiological Effects:
3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide has been shown to have several biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and reduction of inflammation. 3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide has also been shown to protect neurons from oxidative stress and cell death, making it a potential candidate for the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its small size, which allows it to easily penetrate cells and tissues. However, 3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide also has several limitations, including its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide, including:
1. Further studies on the mechanism of action of 3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide, including its effects on other signaling pathways and proteins.
2. Development of more potent and selective inhibitors of the PI3K/AKT/mTOR pathway.
3. Evaluation of the efficacy of 3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide in preclinical and clinical studies for the treatment of cancer, inflammation, and neurodegenerative disorders.
4. Investigation of the potential use of 3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide in combination with other therapies, such as chemotherapy or radiation therapy.
5. Development of new formulations of 3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide to improve its solubility and bioavailability.
合成方法
The synthesis of 3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide involves several steps, including the reaction of isopropylamine with 2-morpholin-4-ylethylamine to form a secondary amine. This intermediate is then reacted with 3-amino-1H-pyrazole-5-carboxylic acid to form the final product, 3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide.
科学研究应用
3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of several key enzymes and proteins involved in tumor growth and metastasis. In inflammation, 3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide has been shown to reduce the production of inflammatory cytokines and chemokines. In neurodegenerative disorders, 3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide has been shown to protect neurons from oxidative stress and cell death.
属性
IUPAC Name |
5-amino-N-(2-morpholin-4-ylethyl)-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2/c1-10(2)18-11(9-12(14)16-18)13(19)15-3-4-17-5-7-20-8-6-17/h9-10H,3-8H2,1-2H3,(H2,14,16)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRKGOPJYVGCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)N)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-isopropyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-1-ethanone](/img/structure/B2577868.png)


![2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2577879.png)


![3-Methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/no-structure.png)



![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2577887.png)
![3-Oxabicyclo[4.1.0]heptane-7-carbaldehyde](/img/structure/B2577888.png)

